An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethylisoquinoline
An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-ethylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Importance of the Isoquinoline Scaffold
The isoquinoline nucleus is a privileged heterocyclic scaffold, forming the structural core of numerous natural alkaloids and synthetic molecules with a vast spectrum of pharmacological activities.[1][2] Its presence in potent agents, from the analgesic morphine to the anticancer compound ecteinascidin 743, underscores its significance as a template for drug discovery.[1] Functionalized isoquinolines, such as 4-Bromo-1-ethylisoquinoline, represent key building blocks for medicinal chemists. The strategic placement of a bromine atom at the C4-position offers a versatile handle for cross-coupling reactions, while the ethyl group at the C1-position modulates lipophilicity and steric profile, influencing target engagement.
This guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of 4-Bromo-1-ethylisoquinoline. As direct experimental data for this specific derivative is not extensively published, this document establishes a robust profile by combining data from the parent compound, 4-bromoisoquinoline, with scientifically grounded predictions for the target molecule. This approach provides researchers with a reliable framework for its synthesis, characterization, and application in drug development pipelines.
Molecular and Physicochemical Profile
The introduction of an ethyl group at the C1 position of the 4-bromoisoquinoline core has a predictable impact on its fundamental physical properties. The molecular weight increases, and the lipophilicity, as estimated by the LogP value, is also expected to rise. This can influence solubility, with a likely decrease in aqueous solubility and an increase in solubility in nonpolar organic solvents.
| Property | 4-Bromoisoquinoline (Reference) | 4-Bromo-1-ethylisoquinoline (Predicted) | Data Source / Justification |
| Molecular Formula | C₉H₆BrN | C₁₁H₁₀BrN | Calculated |
| Molecular Weight | 208.06 g/mol | 236.11 g/mol | Calculated[3] |
| Monoisotopic Mass | 206.968 Da | 235.000 Da | Calculated[4] |
| Appearance | Crystals | Crystalline solid or oil | Extrapolated |
| Melting Point | 40-43 °C | Likely similar or slightly lower | [Source for Ref. value not found] |
| Boiling Point | 280-285 °C | > 285 °C | Increased mass and size suggest a higher boiling point. [Source for Ref. value not found] |
| LogP | 2.79 | ~3.6-3.8 | Addition of an ethyl group typically increases LogP by ~0.8-1.0.[5] |
| pKa | 5.14 (for Isoquinoline) | ~5.0-5.2 | The ethyl group is weakly electron-donating and should have a minimal effect on the basicity of the ring nitrogen.[6] |
Proposed Synthesis and Characterization Workflow
The synthesis of 4-Bromo-1-ethylisoquinoline is most logically achieved via a multi-step sequence starting from the commercially available 4-bromoisoquinoline. The critical step is the introduction of the ethyl group at the C1 position, which can be accomplished through an intermediate activated at that position.
Diagram: Synthetic and Analytical Workflow
Caption: Proposed workflow for the synthesis and characterization of 4-Bromo-1-ethylisoquinoline.
Detailed Experimental Protocol (Proposed)
Step 1: N-Oxidation of 4-Bromoisoquinoline
-
Rationale: Activation of the isoquinoline ring is necessary for subsequent nucleophilic substitution at the C1 position. N-oxidation makes the C1 position highly electrophilic.
-
Procedure: Dissolve 4-bromoisoquinoline (1.0 equiv) in dichloromethane (DCM). Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 equiv) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-bromoisoquinoline N-oxide.
Step 2: Chlorination to 4-Bromo-1-chloroisoquinoline
-
Rationale: The N-oxide is converted to a 1-chloro derivative, an excellent precursor for organometallic cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a standard reagent for this transformation.
-
Procedure: Add 4-bromoisoquinoline N-oxide (1.0 equiv) to phosphorus oxychloride (POCl₃, ~5.0 equiv) at 0 °C. Heat the mixture to reflux (approx. 100-110 °C) for 2-3 hours. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium carbonate solution until the pH is ~8. Extract the product with ethyl acetate or DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude 4-bromo-1-chloroisoquinoline, which can be purified by column chromatography.[7]
Step 3: Ethylation via Grignard Reaction
-
Rationale: The C1-chloro group is readily displaced by a strong nucleophile like an ethyl Grignard reagent.
-
Procedure: To a solution of 4-bromo-1-chloroisoquinoline (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon), add ethylmagnesium bromide (EtMgBr, ~1.5 equiv, 1.0 M solution in THF) dropwise.[8] Stir the reaction at this temperature for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
Step 4: Purification
-
Rationale: Removal of unreacted starting materials and byproducts is essential to obtain the pure target compound.
-
Procedure: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) as the eluent.[9] Combine fractions containing the desired product (identified by TLC) and concentrate to yield pure 4-Bromo-1-ethylisoquinoline.
Spectroscopic Profile (Predicted)
The identity and purity of 4-Bromo-1-ethylisoquinoline would be confirmed by a combination of NMR, Mass Spectrometry, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted, 500 MHz, CDCl₃): The spectrum is expected to show signals for the ethyl group and five aromatic protons.
-
Ethyl Group: A quartet around δ 3.1-3.3 ppm (2H, -CH₂-) coupled to the methyl protons, and a triplet around δ 1.4-1.6 ppm (3H, -CH₃) coupled to the methylene protons. The downfield shift of the methylene is due to its attachment to the aromatic ring.
-
Aromatic Region: Based on the parent 4-bromoisoquinoline, the proton at C3 will be a singlet. The protons on the benzo-fused ring (H5, H6, H7, H8) will appear as a complex multiplet system between δ 7.5-8.5 ppm . The C1-ethyl group will cause a slight upfield or downfield shift of the peri-proton at H8. The H3 proton will likely be a sharp singlet around δ 8.5-8.7 ppm .
-
-
¹³C NMR (Predicted, 126 MHz, CDCl₃):
-
Ethyl Group: Methylene carbon (-CH₂-) around δ 28-32 ppm and methyl carbon (-CH₃) around δ 13-16 ppm .
-
Isoquinoline Core: The spectrum will show 9 distinct aromatic carbon signals. The C1 carbon bearing the ethyl group is predicted to be significantly shifted to ~δ 160-165 ppm . The C4 carbon attached to the bromine will appear around δ 120-125 ppm .[10][11] Other aromatic carbons will appear in the typical δ 120-150 ppm range.
-
Mass Spectrometry (MS)
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for confirming the elemental composition.
-
Expected Mass: The protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for a compound containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks).
-
Calculated m/z for [C₁₁H₁₁⁷⁹BrN]⁺: 236.0075
-
Calculated m/z for [C₁₁H₁₁⁸¹BrN]⁺: 238.0054
-
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group (M-29) or a hydrogen bromide molecule (M-81).
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.[12]
-
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks observed just below 3000 cm⁻¹ from the ethyl group (typically 2850-2975 cm⁻¹).[13]
-
C=C and C=N Stretching: Strong to medium intensity bands in the 1500-1650 cm⁻¹ region, characteristic of the isoquinoline aromatic system.
-
C-Br Stretch: A peak in the fingerprint region, typically between 500-650 cm⁻¹, though it can be difficult to assign definitively.[14]
-
C-H Bending: Out-of-plane bending for the aromatic protons will appear in the 700-900 cm⁻¹ region.
Chemical Reactivity and Applications
The utility of 4-Bromo-1-ethylisoquinoline as a synthetic intermediate stems from its distinct reactive sites.
Diagram: Key Reactive Sites
Caption: Key sites of chemical reactivity on the 4-Bromo-1-ethylisoquinoline scaffold.
-
Site A (Ring Nitrogen): As a weak base, the nitrogen can be protonated by acids to form salts, potentially improving aqueous solubility.[6] It can also be alkylated or re-oxidized to the N-oxide for further functionalization.
-
Site B (C4-Bromo): This is the most valuable position for synthetic elaboration. The C-Br bond is a prime substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[15] This allows for the introduction of a wide array of aryl, alkyl, alkynyl, and amino substituents, making it an invaluable tool for building molecular diversity in drug discovery programs.
-
Site C (Ethyl Group): While less reactive, the benzylic protons of the ethyl group could potentially be functionalized under radical or strong base conditions, though this would likely be less selective than reactions at the C4 position.
Applications in Drug Development: Substituted isoquinolines are explored as anticancer, antimicrobial, and anti-inflammatory agents.[15] 4-Bromo-1-ethylisoquinoline serves as a key intermediate to synthesize libraries of novel compounds for screening. The ability to diversify the C4-position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets.
Safety and Handling
-
Hazard Profile: While specific toxicity data for 4-Bromo-1-ethylisoquinoline is unavailable, related compounds like 4-bromoisoquinoline and 4-bromo-1-chloroisoquinoline are classified as irritants.[4][7] They are noted to cause skin and serious eye irritation and may cause respiratory irritation.[4] Harmful if swallowed or inhaled warnings are also associated with similar structures.[7][16]
-
Recommended Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
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National Center for Biotechnology Information. (n.d.). 4-Bromoisoquinoline. PubChem Compound Database. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Tsotinis, A., Zouroudis, S., et al. (n.d.). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. PMC. Retrieved from [Link]
- ACS Publications. (2024). Metal-Free Synthesis of 4-Bromoisoquinolines through Brominative Annulation of 2-Alkynyl Arylimidate Using In Situ-Generated Transient Bromoiodane. The Journal of Organic Chemistry.
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PubChemLite. (n.d.). 4-bromo-1-ethynylisoquinoline (C11H6BrN). Retrieved from [Link]
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SIELC Technologies. (2018). 4-Bromoisoquinoline. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-Bromoisoquinoline. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-chloroisoquinoline. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Rh‐catalyzed 4‐bromo‐1,2‐dihydroisoquinoline synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 4: Reaction of 4-bromo-1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one (2b) with 4'-substituted thiobenzanilides and thioacetanilide. Retrieved from [Link]
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Compound Interest. (2015). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Isoquinoline, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-1-isoquinolinamine. PubChem Compound Database. Retrieved from [Link]
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Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). database of IR spectra. Retrieved from [Link]
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- St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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